molecular formula C6H4Cl2N2O2 B1582098 2,5-Dichloro-4-nitroaniline CAS No. 6627-34-5

2,5-Dichloro-4-nitroaniline

Cat. No. B1582098
CAS RN: 6627-34-5
M. Wt: 207.01 g/mol
InChI Key: JBXZCPXEYAEMJS-UHFFFAOYSA-N
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Description

2,5-Dichloro-4-nitroaniline is a chemical compound with the molecular formula C6H4Cl2N2O2 . It is also known by other names such as 2,5-dichloro-4-nitro-anilin, 2,5-dichloro-4-nitro-benzenamin, and Benzenamine .


Synthesis Analysis

The synthesis of 2,5-Dichloro-4-nitroaniline involves the chlorination of nitroanilines or nitrophenols in hydrochloric acid . This process yields pure products in good yield and avoids an accumulation of chlorine during the reaction . Chloronitroanilines and chloronitrophenols are useful intermediates for the synthesis of disperse dyes .


Molecular Structure Analysis

The molecular structure of 2,5-Dichloro-4-nitroaniline is represented by the linear formula Cl2C6H2(NO2)NH2 .


Physical And Chemical Properties Analysis

2,5-Dichloro-4-nitroaniline has a molecular weight of 207.01 g/mol . It has a density of 1.6±0.1 g/cm3, a boiling point of 361.1±37.0 °C at 760 mmHg, and a flash point of 172.2±26.5 °C . It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 1 freely rotating bond .

Scientific Research Applications

Summary of the Application

2,5-Dichloro-4-nitroaniline is used as a primary aniline indicator . It’s employed in the estimation of acidity of strong acids .

Results or Outcomes

The results or outcomes of this application would be the successful estimation of the acidity of the strong acid. The pKa of 2,5-Dichloro-4-nitroaniline in sulfonate and water are -2.12 and -1.78, respectively . This information can be used to calculate the acidity of the strong acid.

Application 2: Manufacturing of Dyes

Summary of the Application

2,5-Dichloro-4-nitroaniline is used in the manufacturing of dyes . Dyes are substances that impart color to a material. The dye is generally applied in an aqueous solution, and may require a mordant to improve the fastness of the dye on the fiber.

Methods of Application or Experimental Procedures

Application 3: Antioxidant, Gas Gum Inhibitor, and Corrosion Inhibitor

Summary of the Application

2,5-Dichloro-4-nitroaniline is used as an antioxidant, a gas gum inhibitor, and a corrosion inhibitor . These applications are particularly important in various industries, including the petroleum industry and the manufacturing of materials that are prone to oxidation and corrosion.

Safety And Hazards

2,5-Dichloro-4-nitroaniline can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Relevant Papers The paper “Dual-Color 2D Lead–Organic Framework with Two-Fold Interlocking Structures for the Detection of Nitrofuran Antibiotics and 2,6-Dichloro-4-nitroaniline” discusses the misuse of organic pollutants such as nitrofuran antibiotics (NFAs) and 2,6-dichloro-4-nitroaniline (DCN) and the development of rapid, efficient, and accurate techniques for detecting NFAs and pesticides in water . Another paper titled “Fabrication of Two Luminescent Imidazolyl Cadmium-Organic Frameworks” also mentions the significance of developing a technology for the rapid and convenient detection of DCN .

properties

IUPAC Name

2,5-dichloro-4-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H4Cl2N2O2/c7-3-2-6(10(11)12)4(8)1-5(3)9/h1-2H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBXZCPXEYAEMJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)[N+](=O)[O-])Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9064425
Record name 2,5-Dichloro-4-nitroaniline
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Molecular Weight

207.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dichloro-4-nitroaniline

CAS RN

6627-34-5
Record name 2,5-Dichloro-4-nitrobenzenamine
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Record name 2,5-Dichloro-4-nitroaniline
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Record name Benzenamine, 2,5-dichloro-4-nitro-
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Record name 2,5-Dichloro-4-nitroaniline
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Record name 2,5-dichloro-4-nitroaniline
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Record name 2,5-DICHLORO-4-NITROANILINE
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Synthesis routes and methods

Procedure details

0.44 mole (154 g) of 2,5-dichloro-4-nitro-N-benzenesulphonylaniline prepared in the previous stage is suspended in 600 ml of concentrated sulphuric acid. After 24 hours' stirring at ambient temperature the reaction mixture is poured onto 5 kg of ice. The expected product precipitates. After filtering, washing to neutrality and drying, it melts at 156° C.
Name
2,5-dichloro-4-nitro-N-benzenesulphonylaniline
Quantity
154 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
5 kg
Type
reactant
Reaction Step Two
Quantity
600 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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